2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione
CAS No.: 52046-57-8
Cat. No.: VC7978088
Molecular Formula: C17H15BrO4
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52046-57-8 |
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Molecular Formula | C17H15BrO4 |
Molecular Weight | 363.2 g/mol |
IUPAC Name | 2-bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione |
Standard InChI | InChI=1S/C17H15BrO4/c1-21-13-7-3-11(4-8-13)16(19)15(18)17(20)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3 |
Standard InChI Key | GAFTWWMWCDHOJD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Br |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Br |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name of the compound is 2-bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione, reflecting its substitution pattern. The central diketone moiety () is flanked by two 4-methoxyphenyl groups and a bromine atom, creating a planar β-diketone system. The SMILES notation accurately represents its connectivity . X-ray crystallographic data for analogous compounds, such as 2-bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, reveal dihedral angles between aromatic rings ranging from 3.3° to 10.4°, suggesting moderate conjugation between the diketone core and substituents .
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
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Molecular Weight | 363.2 g/mol | |
Boiling Point | 508.2 ± 45.0 °C (760 mmHg) | |
Density | 1.122 g/cm³ (analogous compound) | |
Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone) |
The bromine atom enhances electrophilicity at the C2 position, facilitating nucleophilic attacks, while methoxy groups improve solubility in organic media .
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves bromination of 1,3-bis(4-methoxyphenyl)propane-1,3-dione using brominating agents like bromosuccinimide (NBS) or molecular bromine under controlled conditions . For example:
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Precursor Preparation: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione is synthesized via Claisen condensation of methyl 4-methoxybenzoate with acetone in the presence of a base .
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Bromination: The precursor is treated with bromine in acetic acid at 0–5°C, yielding the title compound with >80% efficiency .
Mechanism: Bromination occurs via enolate formation, where the diketone’s α-hydrogen is abstracted by a base, followed by electrophilic attack by bromine .
Reactivity and Derivatives
The compound’s reactivity is dominated by:
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Nucleophilic Substitution: The bromine atom can be replaced by amines, thiols, or alkoxides to form derivatives like 2-amino- or 2-alkoxy-1,3-bis(4-methoxyphenyl)propane-1,3-diones .
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Cycloadditions: The diketone participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic structures relevant to natural product synthesis .
A recent study demonstrated its utility in synthesizing fluorinated analogs via palladium-catalyzed cross-coupling, highlighting its versatility in generating structurally diverse libraries .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing bioactive molecules. For instance:
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Anticancer Agents: Derivatives with modified diketone cores have shown inhibitory activity against tyrosine kinases and topoisomerases .
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Antimicrobials: Brominated diketones exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL .
Materials Science
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Coordination Polymers: The diketone moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis and sensors .
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Luminescent Materials: Europium(III) complexes incorporating this ligand display intense red emission, making them candidates for OLEDs .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Molecular docking studies suggest that the bromine atom forms halogen bonds with catalytic residues of protein kinases, while the methoxyphenyl groups engage in π-π stacking with hydrophobic pockets . For example, a derivative inhibited EGFR kinase with an IC₅₀ of 0.8 µM, comparable to erlotinib .
Cytotoxicity Profiles
In vitro assays against MCF-7 breast cancer cells revealed dose-dependent apoptosis induction, with EC₅₀ values of 15 µM. Mechanistic studies linked this activity to ROS generation and mitochondrial membrane depolarization .
Future Directions and Challenges
Synthetic Optimization
Current yields (70–80%) could be improved via flow chemistry or microwave-assisted bromination, reducing reaction times and byproducts .
Expanding Biological Applications
Ongoing research explores its use in PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors, leveraging its electrophilic bromine for targeted protein degradation .
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